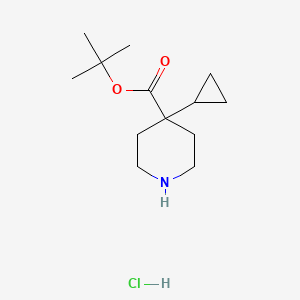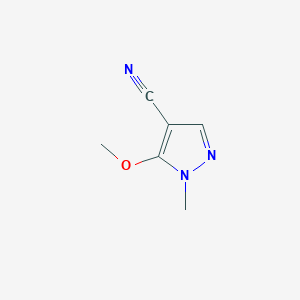![molecular formula C12H7BF3KO B13464549 Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)
Potassium dibenzo[b,d]furan-4-yltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium dibenzo[b,d]furan-4-yltrifluoroborate is an organotrifluoroborate compound that features a dibenzofuran moiety bonded to a trifluoroborate group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium dibenzo[b,d]furan-4-yltrifluoroborate can be synthesized through the reaction of dibenzo[b,d]furan-4-boronic acid with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium carbonate in an aqueous medium. The reaction is carried out at room temperature and yields the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium dibenzo[b,d]furan-4-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Oxone, leading to the formation of oxidized products.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidizing agent for this compound.
Substitution: Electrophilic reagents are used under mild conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Oxone yields oxidized derivatives of the original compound .
Scientific Research Applications
Potassium dibenzo[b,d]furan-4-yltrifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which potassium dibenzo[b,d]furan-4-yltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Potassium dibenzo[b,d]furan-4-yltrifluoroborate is unique due to the presence of the dibenzofuran moiety, which imparts distinct structural and electronic properties. This makes it particularly useful in specific organic synthesis applications where other trifluoroborates may not be as effective.
Properties
Molecular Formula |
C12H7BF3KO |
|---|---|
Molecular Weight |
274.09 g/mol |
IUPAC Name |
potassium;dibenzofuran-4-yl(trifluoro)boranuide |
InChI |
InChI=1S/C12H7BF3O.K/c14-13(15,16)10-6-3-5-9-8-4-1-2-7-11(8)17-12(9)10;/h1-7H;/q-1;+1 |
InChI Key |
ISHLFMCLIXSCQD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C3=CC=CC=C3O2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)


![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13464492.png)




![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)




